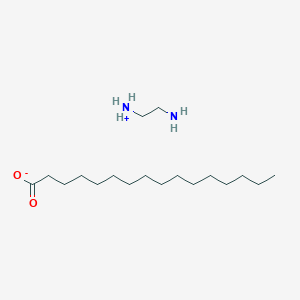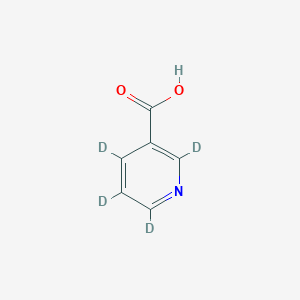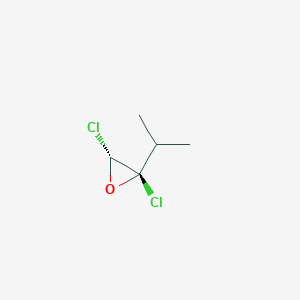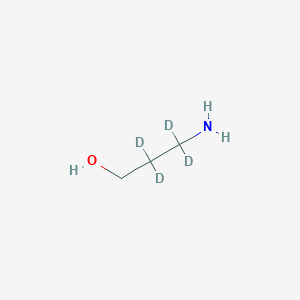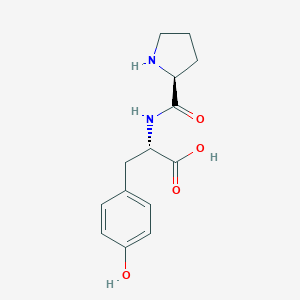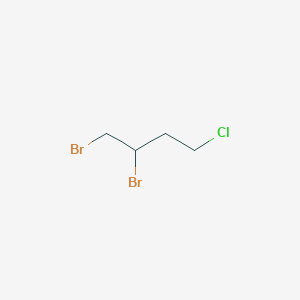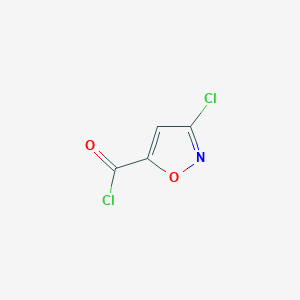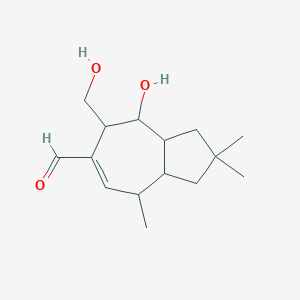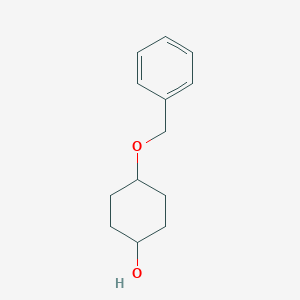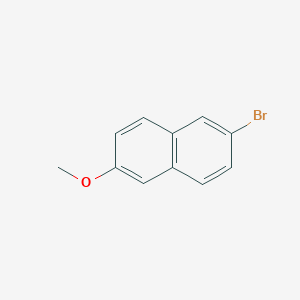
2-溴-6-甲氧基萘
概述
描述
Synthesis Analysis
The synthesis of 2-Bromo-6-methoxynaphthalene has been explored through various methods, including the methylation of 6-bromo-2-naphthol using dimethyl sulfate or methyl halides. An innovative approach employs tetramethylammonium chloride as a methylating agent under microwave-assisted conditions for enhanced efficiency. Another notable method is the site-directed nuclear bromination via two-phase electrolysis, offering high yield and regioselectivity. Moreover, dimethyl carbonate has emerged as an environmentally friendly substitute for traditional methylating agents, with carbon dioxide and methanol as the only by-products (Xu & He, 2010).
Molecular Structure Analysis
Spectroscopic analyses, including FT-IR, FT-Raman, and UV-VIS, facilitated by DFT method and Gaussian software, have detailed the molecular structure of 2-Bromo-6-methoxynaphthalene. The HOMO-LUMO energy gap indicates the molecule's stability, while Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Fukui calculations identify reactive sites, suggesting electrophilic and nucleophilic areas. These insights underline the compound's structural stability and potential as a pharmaceutical product (Saji, Prasana, Muthu, & George, 2021).
Chemical Reactions and Properties
2-Bromo-6-methoxynaphthalene reacts with carboxylic acids to produce fluorescent esters, a property exploited in HPLC analysis of biologically active compounds. This reactivity highlights its utility in analytical chemistry, particularly in pharmaceutical analysis (Gatti, Cavrini, & Roveri, 1992).
Physical Properties Analysis
The crystalline structure of 2-Methoxynaphthalene at 173K shows the molecule is nearly planar, with the methoxy group in a syn-periplanar conformation. This arrangement is characteristic and provides insight into the compound's physical properties and interactions in the solid state (Bolte & Bauch, 1998).
Chemical Properties Analysis
The electrochemical properties of Poly(2-methoxynaphthalene) (P2MN), a polymer derived from 2-Methoxynaphthalene, have been investigated, revealing its ambipolar nature capable of conducting both holes and electrons. This unique characteristic of P2MN, derived from 2-Bromo-6-methoxynaphthalene, opens up new avenues for research in organic semiconductors (Meana-Esteban et al., 2014).
科学研究应用
荧光标记试剂:它被用作分析药品和化妆品中二羧酸的预色谱荧光标记试剂,提供稳定且高荧光的二酯,可用于质量控制(Gatti、Andrisano、Di Pietra 和 Cavrini,1995)。此外,它还用作高效液相色谱 (HPLC) 分析药物制剂中生物活性羧酸的荧光标记试剂(Gatti、Cavrini 和 Roveri,1992)。
合成方法:提出了一种以碳酸二甲酯作为甲基卤化物和硫酸二甲酯的环保替代品进行实用合成的方法,表明了未来工业应用的潜力(Xu 和 He,2010)。
抗癌潜力:该化合物表现出抗癌活性,可以作为具有药物样性质和毒性较小的药物产品进行修饰(Saji、Prasana、Muthu 和 George,2021)。
生物活性化合物的构建模块:它被用作合成具有生物活性的吡喃萘醌的关键中间体,证明了其在生物活性化合物开发中的作用(Limaye、Gaur、Paradkar 和 Natu,2012)。
萘普生的前体:一种使用Pd催化的乙炔化和区域选择性加成的2-(6-甲氧基-2-萘基)丙烯酸(萘普生药物的前体)的合成方法突出了其在药物制造中的重要性(Hiyama、Wakasa、Ueda 和 Kusumoto,1990)。
其他合成应用:各种研究证明了其在不同合成方法中的用途,例如通过格氏反应制备6-甲氧基-2-萘酚(Kidwell、Murphy 和 Darling,2003),以及从2-萘酚合成2-羟基-6-萘甲酸(Wang、Li、Gong、Zhao 和 Zhang,2013)。
作用机制
Target of Action
2-Bromo-6-methoxynaphthalene is an active intermediate in the production of anti-inflammatory agents like Naproxen and Nabumetone . It has potential anti-inflammatory properties and Tyrosine-protein inhibitor properties . The primary targets of this compound are therefore likely to be proteins involved in inflammation and tyrosine phosphorylation.
安全和危害
未来方向
属性
IUPAC Name |
2-bromo-6-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFJBMBVXWNYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199116 | |
| Record name | 2-Bromo-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxynaphthalene | |
CAS RN |
5111-65-9 | |
| Record name | 2-Bromo-6-methoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5111-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-methoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-6-methoxynaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-naphthylmethylether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-6-METHOXYNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19T080MRG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-bromo-6-methoxynaphthalene in pharmaceutical chemistry?
A: 2-Bromo-6-methoxynaphthalene is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically nabumetone (4-(6-methoxy-2-naphthyl)2-butanone) and naproxen (2-(6-methoxy-2-naphthyl)propionic acid) [, , , , ]. These medications are commonly used to treat pain, inflammation, and stiffness caused by conditions such as arthritis.
Q2: What are some of the challenges associated with the traditional synthesis of 2-bromo-6-methoxynaphthalene?
A: Traditional methods often utilize reagents like dimethyl sulfate and methyl halides, which pose significant toxicological and carcinogenic risks due to their volatility and ability to methylate nucleic acids []. Additionally, some methods rely on gaseous reagents like methyl chloride and methyl bromide, limiting their practicality [].
Q3: How do researchers aim to overcome these synthetic challenges?
A: Recent efforts have focused on developing more environmentally friendly and safer synthetic approaches. One such approach utilizes dimethyl carbonate (DMC) as a substitute for harmful methylating agents []. This method generates only carbon dioxide and methanol as byproducts, which are easily removed from the reaction.
Q4: Are there any alternative synthetic routes to 2-bromo-6-methoxynaphthalene that bypass the use of potentially hazardous reagents?
A: Yes, a novel method utilizing a two-phase electrolysis of 2-methoxynaphthalene and sodium bromide has been reported []. This electrochemical approach demonstrates high yield and regioselectivity, making it promising for potential industrial applications.
Q5: Beyond its role as a synthetic intermediate, has 2-bromo-6-methoxynaphthalene been investigated for other applications?
A: Yes, research suggests that 2-bromo-6-methoxynaphthalene exhibits potential as an anti-cancer drug []. Additionally, it has been investigated for its use in analytical chemistry, specifically in the quantitation of naproxen through a fluorescence quenching method involving a ternary complex with α-cyclodextrin [].
Q6: Can 2-bromo-6-methoxynaphthalene be further modified to create novel compounds?
A: Absolutely. Researchers have successfully functionalized 2-bromo-6-methoxynaphthalene to synthesize a series of soluble dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives []. This was achieved through palladium- and copper-catalyzed cross-coupling reactions, introducing various substituents like ethynyl, aryl, heteroaryl, alkyl, alkoxy, and alkylthio groups. These soluble DNTT derivatives show promise as organic semiconductors for use in organic field-effect transistor (OFET) devices [].
Q7: Are there any studies investigating the catalytic activity of 2-bromo-6-methoxynaphthalene or its derivatives?
A: While 2-bromo-6-methoxynaphthalene itself is not typically used as a catalyst, research has explored the use of resorcinarene-cavitand derivatives bearing a 3-R-1-imidazolylium substituent (where R represents alkyl groups) grafted onto the wider rim of the cavitand structure []. These cavitand derivatives, when combined with [Ni(cod)2] (cod = 1,5-cyclooctadiene), exhibit high efficiency as catalysts in Kumada-Tamao-Corriu cross-coupling reactions of aryl halides with arylmagnesium halides []. Notably, 2-bromo-6-methoxynaphthalene was employed as a substrate in these reactions, demonstrating the potential of such cavitand-based systems for catalyzing important organic transformations [].
Q8: Have there been any investigations into the continuous flow synthesis of compounds utilizing 2-bromo-6-methoxynaphthalene?
A: Yes, researchers have developed a continuous-flow protocol for the palladium-catalyzed reductive carbonylation of aryl bromides to their corresponding aldehydes using syngas (CO and H2) []. This protocol was successfully applied to 2-bromo-6-methoxynaphthalene, achieving high yields of 6-methoxy-2-naphthaldehyde []. The continuous flow approach offers advantages such as precise control over reaction parameters, improved safety, and scalability, highlighting its potential for synthesizing valuable compounds like 6-methoxy-2-naphthaldehyde from 2-bromo-6-methoxynaphthalene [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

